Cas no 2341-32-4 (5-fluorocytidine)

5-fluorocytidine structure
5-fluorocytidine structure
Product Name:5-fluorocytidine
Numero CAS:2341-32-4
MF:C10H8F3NO2
MW:231.171233177185
CID:1414191
Update Time:2024-08-15

5-fluorocytidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-fluorocytidine
    • 1-bromanyl-4-(2-nitroprop-1-enyl)benzene
    • 2-Nitro-1-(4-trifluormethyl-phenyl)-prop-1-en
    • Benzene,1-bromo-4-(2-nitro-1-propenyl)- (9CI)
    • A815731
    • p-Bromo-b-methyl-b-nitrostyrene
    • 1-(2-nitro-propenyl)-4-trifluoromethyl-benzene
    • 4-Bromo-b-methyl-b-nitrostyrene
    • Benzene, 1-bromo-4-(2-nitropropenyl)-(7CI,8CI)
    • SureCN2199559
    • 2-Nitro-1-(4-trifluormethyl-phenyl)-propen-(1)
    • 1-(2-nitropropenyl)-4-bromobenzene
    • CTK4E7901
    • 1-methyl-1-nitro-2-&lt
    • 4-(trifluoromethyl)phenyl&gt
    • ethene
    • 1-bromo-4-(2-nitro-propenyl)-benzene
    • AG-E-59798
    • 1-(2-nitropropenyl)-4-trifluoromethylbenzene
    • 1-(p-Bromphenyl)-2-nitro-1-propen
    • 2-Nitro-1-(4-brom-phenyl)-propen-(1)
    • Benzene,1-bromo-4-(2-nitro-1-propen-1-yl)-
    • 1-(4-Bromophenyl)-2-nitro-1-propene
    • 1-bromanyl-4-(2-nitroprop-1-enyl)benzene; 2-Nitro-1-(4-trifluormethyl-phenyl)-prop-1-en; Benzene,1-bromo-4-(2-nitro-1-propenyl)- (9CI); A815731; p-Bromo-b-methyl-b-nitrostyrene; 1-(2-nitro-propenyl)-4-trifluoromethyl-benzene; 4-Bromo-b-methyl-b-nitrostyrene; Benzene, 1-bromo-4-(2-nitropropenyl)-(7CI,8CI); SureCN2199559; 2-Nitro-1-(4-trifluormethyl-phenyl)-propen-(1); 1-(2-nitropropenyl)-4-bromobenzene; CTK4E7901; 1-methyl-1-nitro-2-<
    • Benzene, 1-(2-nitro-1-propen-1-yl)-4-(trifluoromethyl)-
    • Inchi: 1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3
    • Chiave InChI: GUPURCVJIWJCRK-UHFFFAOYSA-N
    • Sorrisi: C1(C=C([N+]([O-])=O)C)=CC=C(C(F)(F)F)C=C1

Proprietà calcolate

  • Massa esatta: 231.05074
  • Massa monoisotopica: 231.051
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 285
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 45.8A^2

Proprietà sperimentali

  • Densità: 1.31
  • Punto di ebollizione: 265.097°C at 760 mmHg
  • Punto di infiammabilità: 114.127°C
  • Indice di rifrazione: 1.512
  • PSA: 43.14
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso